molecular formula C17H20N2O4 B285915 9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one

9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one

Cat. No.: B285915
M. Wt: 316.35 g/mol
InChI Key: DZOGEVYEXFQKMC-UHFFFAOYSA-N
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Description

9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7310~2,7~]trideca-2,4,6-trien-11-one is a complex organic compound that features a unique structure combining a benzoxazocin core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzoxazocin precursor with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzoxazocin ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as halides or amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazocin compounds, each with distinct chemical and physical properties.

Scientific Research Applications

9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. The benzoxazocin core may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(morpholin-4-ylcarbonyl)aniline
  • 2-methyl-5-(morpholin-4-ylcarbonyl)phenol
  • 2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenylamine

Uniqueness

Compared to similar compounds, 9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one stands out due to its unique benzoxazocin structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

9-methyl-12-(morpholine-4-carbonyl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C17H20N2O4/c1-17-10-12(11-4-2-3-5-13(11)23-17)14(15(20)18-17)16(21)19-6-8-22-9-7-19/h2-5,12,14H,6-10H2,1H3,(H,18,20)

InChI Key

DZOGEVYEXFQKMC-UHFFFAOYSA-N

SMILES

CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2

Origin of Product

United States

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